molecular formula C20H28N4O B3810685 1-acetyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylpiperidin-4-amine

1-acetyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylpiperidin-4-amine

Cat. No. B3810685
M. Wt: 340.5 g/mol
InChI Key: IRIXQQTXRUDWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary greatly depending on the substituents attached to the pyrazole ring. In a study, it was found that the direct chelation of CoCl2·6H2O, ZnCl2, and CdBr2·4H2O by the ligands produced complexes in high yields .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including ring-opening polymerization . The in situ-generated alkyl derivatives of the synthesized complexes were assessed in the ring-opening polymerization of rac-lactide .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary greatly depending on their structure. Pyrazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary greatly depending on their structure and the biological target. For example, some pyrazole derivatives have been found to inhibit tubulin polymerization .

Safety and Hazards

The safety and hazards of pyrazole derivatives can vary greatly depending on their structure. For example, 1-cyanoacetyl-3,5-dimethyl-1H-pyrazole is hygroscopic and should be stored away from water and oxidizing agents .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in the development of new pyrazole-based drugs . Future research may focus on synthesizing new pyrazole derivatives and evaluating their biological activities.

properties

IUPAC Name

1-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl-methylamino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-15-12-16(2)24(21-15)20-7-5-6-18(13-20)14-22(4)19-8-10-23(11-9-19)17(3)25/h5-7,12-13,19H,8-11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIXQQTXRUDWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CN(C)C3CCN(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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